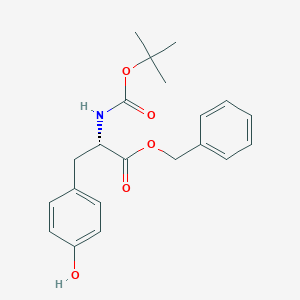

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Vue d'ensemble

Description

“(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate” is a chemical compound with the CAS Number: 19391-35-6. It has a molecular weight of 371.43 and its molecular formula is C21H25NO5 . It is stored in a sealed, dry environment at 2-8°C .

Physical And Chemical Properties Analysis

This compound is a solid or liquid under normal conditions . More detailed physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, would require additional analysis or resources.Applications De Recherche Scientifique

Peptide Synthesis

BOC-TYR-OBZL is used in Boc solid-phase peptide synthesis . This method is a common approach for the production of peptides, which are compounds consisting of two or more amino acids linked in a chain.

Hydrogel Formation

The compound is used in the formation of peptide-based hydrogels . These hydrogels have a wide range of applications in the biomedical field, such as drug delivery, tissue engineering, wound healing, cell culture media, and biosensing .

Drug Delivery Systems

BOC-TYR-OBZL is used in the development of photocontrolled drug release systems . Under near-infrared light irradiation, the photothermal effect of the carbon nanomaterials incorporated into the hydrogels induces the destabilization of the gel structure, causing the release of a high amount of drug .

Proteasome Inhibition

Peptide aldehyde derivatives, including BOC-TYR-OBZL, have been studied as inhibitors of the 20S proteasome . The 20S proteasome is a large cylindrically-shaped complex that plays a crucial role in the regulation of many physiological processes .

Biomedical Applications with Carbon Nanomaterials

Functionalized carbon nanotubes and graphene oxide, when combined with BOC-TYR-OBZL, are widely used for biomedical applications . The absence of toxicity in vitro and in vivo of functionalized carbon nanotubes and graphene oxide has been demonstrated .

Research and Development

BOC-TYR-OBZL is used in research and development in the field of peptide synthesis . It’s also used in process development and GMP manufacturing .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary measures are P261 and P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .

Propriétés

IUPAC Name |

benzyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-15-9-11-17(23)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDNRJRGRZEVCM-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427063 | |

| Record name | Boc-L-tyrosine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate | |

CAS RN |

19391-35-6 | |

| Record name | Boc-L-tyrosine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of BOC-TYR-OBZL in the synthesis of phosphotyrosine peptides?

A1: BOC-TYR-OBZL serves as a protected form of tyrosine, a key amino acid found in proteins. The "BOC" and "OBZL" groups are protecting groups that temporarily mask specific reactive sites on the tyrosine molecule. This is crucial during peptide synthesis as it prevents unwanted side reactions and ensures that the tyrosine is incorporated into the peptide chain at the desired position.

Q2: Can you explain the challenges associated with using BOC-TYR-OBZL in Fmoc-based peptide synthesis and the solution explored in the paper?

A2: The paper highlights a specific challenge encountered when combining BOC-TYR-OBZL with Fmoc-based peptide synthesis, a common technique for building peptides. [] The issue arises during the removal of the Fmoc protecting group, a step typically requiring piperidine treatment. The researchers found that this piperidine treatment led to undesired dephosphorylation of the tyrosine residue.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)